3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride
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Overview
Description
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the molecular formula C12H10FN·HCl It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an amine group at the 2 position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride typically involves the following steps:
Diazotization and Coupling Reaction: The synthesis begins with the diazotization of aniline derivatives using sodium nitrite and hydrochloric acid, followed by a coupling reaction with fluorobenzene derivatives in the presence of a copper catalyst.
Reduction and Amination: The intermediate product is then subjected to reduction and amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and secondary amines.
Scientific Research Applications
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological receptors.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in the study of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride
- 3’-Fluoro-[1,1’-biphenyl]-4-amine hydrochloride
Uniqueness
3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively activate TAAR1 receptors makes it a valuable tool in neurological research .
Properties
IUPAC Name |
2-(3-fluorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDEUOROHULIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374575 |
Source
|
Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139769-18-9 |
Source
|
Record name | 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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